
2-Furoic acid, 5-tert-butyl-, 2,2,2-trichloroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furoic acid, 5-tert-butyl-, 2,2,2-trichloroethyl ester is an organic compound that belongs to the class of furoic acid esters. This compound is characterized by the presence of a furan ring, a tert-butyl group, and a trichloroethyl ester moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furoic acid, 5-tert-butyl-, 2,2,2-trichloroethyl ester typically involves the esterification of 5-tert-butyl-2-furoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Furoic acid, 5-tert-butyl-, 2,2,2-trichloroethyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trichloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trichloroethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Furoic acid, 5-tert-butyl-, 2,2,2-trichloroethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Furoic acid, 5-tert-butyl-, 2,2,2-trichloroethyl ester involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The furan ring and ester moiety play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-tert-Butyl-2-furoic acid: This compound lacks the trichloroethyl ester group but shares the furan ring and tert-butyl group.
2-Furoic acid: This compound lacks both the tert-butyl group and the trichloroethyl ester group.
Uniqueness
2-Furoic acid, 5-tert-butyl-, 2,2,2-trichloroethyl ester is unique due to the presence of the trichloroethyl ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.
Propiedades
Número CAS |
63938-45-4 |
|---|---|
Fórmula molecular |
C11H13Cl3O3 |
Peso molecular |
299.6 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl 5-tert-butylfuran-2-carboxylate |
InChI |
InChI=1S/C11H13Cl3O3/c1-10(2,3)8-5-4-7(17-8)9(15)16-6-11(12,13)14/h4-5H,6H2,1-3H3 |
Clave InChI |
KJANJZUJQIINKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(O1)C(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


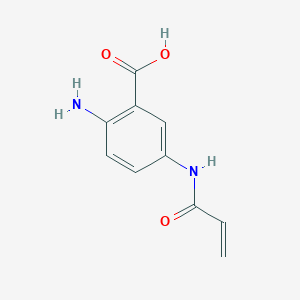
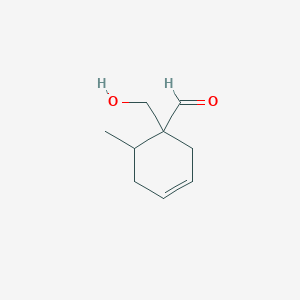

![(2R)-2-[amino(naphthalen-2-yl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13950514.png)
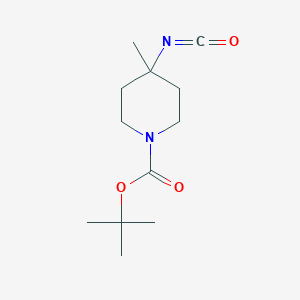
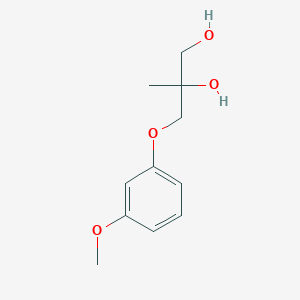

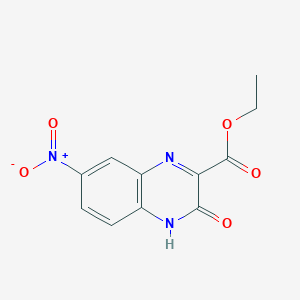
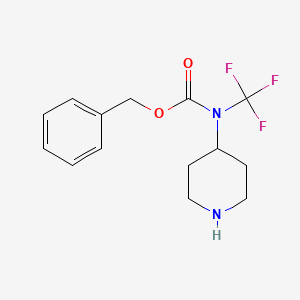
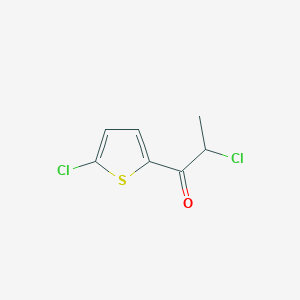
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13950571.png)


![1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13950588.png)
